molecular formula C11H12O3 B1267019 Methyl 3-benzoylpropionate CAS No. 25333-24-8

Methyl 3-benzoylpropionate

Cat. No. B1267019
CAS RN: 25333-24-8
M. Wt: 192.21 g/mol
InChI Key: XVRCVKWYKYJEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Methyl 3-benzoylpropionate" is a compound of interest due to its potential use in various chemical syntheses and applications. The literature provides insights into similar compounds, offering a foundation to understand its synthesis, structural analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including bromination, cyanation, methylation, hydrolysis, and Friedel-Crafts reactions. Optimal conditions for these reactions have been investigated, leading to high yields and purity of the final products. For instance, the synthesis of 2-(3-Benzoylphenyl)propionitrile from m-methyl benzoic acid methyl ester through such reactions yielded a product with a 56.7% total yield and 98.6% purity (Fu Zhong-lin, 2005).

Molecular Structure Analysis

Structural characterization techniques, including spectroscopic methods and X-ray crystallography, play a crucial role in confirming the molecular structures of synthesized compounds. For example, the structure of (2-benzoylpyridine-N(4)-methyl-N(4)-phenylthiosemicarbazonato)chloropalladium(II) was elucidated using u.v.-visible, i.r., and 1H n.m.r. spectroscopy, supported by X-ray crystallography (D. Kovala‐Demertzi et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include the Stobbe condensation, which can be catalyzed by basic ionic liquids in solvent-free conditions, demonstrating the compound's reactivity and potential for forming various derivatives. This reaction is characterized by high yields, minimal reaction time, and simplicity, highlighting the compound's versatility in synthesis (T. Lambat & S. Deo, 2017).

Physical Properties Analysis

Physical properties such as melting points and solubility are determined through synthesis and subsequent analysis. For example, the mentioned synthesis of 2-(3-Benzoylphenyl)propionitrile reported a melting point range of 52-54℃, indicating the compound's physical state under standard conditions (Fu Zhong-lin, 2005).

Chemical Properties Analysis

The reactivity of compounds, such as in methylation reactions, showcases their chemical properties and potential for further chemical modifications. The methylation of 2-amino-5-benzoyl-1,3,4-thiadiazoles demonstrates the chemical versatility and reactivity of these compounds, which may be similar to "Methyl 3-benzoylpropionate" (Giuseppe Werber et al., 1975).

Scientific Research Applications

Herbicide Research

  • Weed Control in Wheat: Studies have shown that compounds similar to methyl 3-benzoylpropionate, such as benzoylprop ethyl and WL 29761, are effective for controlling wild oat in wheat, leading to significant yield increases. These compounds range from mediocre to complete control of wild oat and exhibit satisfactory crop tolerance (Kirkland & Ashford, 1976).

Medical Research

  • Antihypertensive Agents: Derivatives of methyl 3-benzoylpropionate have been synthesized as potent angiotensin-converting enzyme (ACE) inhibitors. These derivatives, specifically 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives, are shown to lower blood pressure effectively in hypertensive rats (McEvoy, Lai, & Albright, 1983).
  • Antirheumatic Agents: 3-Benzoylpropionic acid derivatives, closely related to methyl 3-benzoylpropionate, have been prepared and tested for their effectiveness in suppressing adjuvant arthritis in rats. Substitution on the phenyl ring of these derivatives is critical for their activity (Kameo et al., 1988).

Chemical Synthesis and Analysis

  • Synthesis of Spiro Systems: The reaction of compounds similar to methyl 3-benzoylpropionate with barbituric acid and other agents under microwave-assisted conditions has been explored for synthesizing tetra- and hexa-cyclic spiro systems. These methods are notable for their speed and efficiency (Marzouk, 2009).
  • Tautomerism Studies: Research on the alkaline hydrolysis of methyl benzoylpropionate and related compounds has contributed to understanding the geometrical constraints on keto participation in tautomerism (Bhatt et al., 1984).

Pharmacological Research

  • Anti-Inflammatory Potential: In silico studies evaluated the anti-inflammatory potential of benzoylpropionic acid derivatives, closely related to methyl 3-benzoylpropionate. These studies predict good oral bioavailability and low toxicity, suggesting potential as anti-inflammatory drugs (Bittencourt et al., 2019).

Safety And Hazards

Methyl 3-benzoylpropionate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek medical attention immediately .

properties

IUPAC Name

methyl 4-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRCVKWYKYJEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179976
Record name Benzenebutanoic acid, gamma-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-benzoylpropionate

CAS RN

25333-24-8
Record name Benzenebutanoic acid, gamma-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-benzoylpropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenebutanoic acid, gamma-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 1.0 L round bottom flask was added 49.25 g (0.276 mol) of 3-benzoylpropionic acid. To this was added 700 mL of ACS methanol and the solution stirred until all of the acid had dissolved. To this solution was added approximately 2.0 mL of conc. H2SO4 and the reaction refluxed for 2.5 hours. The reaction can be monitored by HPLC. After the reaction was determined to be complete, the methanol was removed on the rotoevaporator and to the residual oil was added ethyl acetate (~500 mL). To the ethyl acetate layer was then added 150 mL of a saturated sodium carbonate solution. The layers were extracted and allowed to separate. The organic layer was then dried (MgSO4), filtered and concentrated to yield methyl 3-benzoylpropionate (1) as a light yellow oil. Yield 53.30 g; yield 100%; >97% cp. Lt bp 172-174° C. at 10 mm Hg.; 1H NMR ppm (δ), CDCl3, 7.98 (dd, 2H), 7.54 (m, 1H), 7.45(m, 2H), 3.70 (s, 3H, OCH3), 3.32 (t, 2H), 2.76 (t, 2H). 13C NMR ppm (δ), CDCl3 198.0 (C=O), 173.3 (CO2), 136.5 (q), 133.2, 128.6, 128.0, 51.7 (OCH3), 33.3, 28.0. IR oil cm-1 2952, 1737, 1687, 1596, 1449, 1358, 1221, 1168, 1001, 750, 691.
Quantity
49.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 1.0 L round bottom flask was added 89 g (0.5 mol) of 3-benzoylpropionic acid and 200 mL of methanol. The solution was stirred until all of the acid had dissolved. To this solution was added approximately 2.0 mL of conc. H2SO4 and the reaction refluxed for 2.5 hours. After the reaction was determined to be complete, the methanol was removed on the rotoevaporator and to the residual oil was added ethyl acetate (˜500 mL). To the ethyl acetate layer was then added 150 mL of a saturated sodium carbonate solution. The layers were extracted and allowed to separate. The organic layer was then dried (MgSO4), filtered, and concentrated to yield methyl 3-benzoylpropionate (1) as a light yellow oil. Yield 96 g; yield 100%; >97% cp. Lit bp 172–174° C. at 10 mm Hg.; 1H NMR ppm (δ), CDCl3 7.98 (dd, 2H), 7.54 (m, 1H), 7.45 (m, 2H), 3.70 (s, 3H, OCH3), 3.32 (t, 2H), 2.76 (t, 2H). 13C NMR ppm (δ), CDCl3 198.0 (C═O), 173.3 (CO2), 136.5 (q), 133.2, 128.6, 128.0, 51.7 (OCH3), 33.3, 28.0. IR oil cm−1 2952, 1737, 1687, 1596, 1449, 1358, 1221, 1168 1001, 750, 691.
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-benzoylpropionate
Reactant of Route 2
Reactant of Route 2
Methyl 3-benzoylpropionate
Reactant of Route 3
Reactant of Route 3
Methyl 3-benzoylpropionate
Reactant of Route 4
Reactant of Route 4
Methyl 3-benzoylpropionate
Reactant of Route 5
Reactant of Route 5
Methyl 3-benzoylpropionate
Reactant of Route 6
Reactant of Route 6
Methyl 3-benzoylpropionate

Citations

For This Compound
57
Citations
GD Andreetti, G Bocelli, P Sgarabotto… - Transition Metal …, 1980 - Springer
… acrylate to form methyl 3-benzoylpropionate after acid treatment… , showed the presence of methyl 3-benzoylpropionate (0.073 g, … found almost completely as methyl 3-benzoylpropionate. …
Number of citations: 6 link.springer.com
MC KLOETZEL, HL HERZOG - The Journal of Organic Chemistry, 1950 - ACS Publications
… Methyl/3-benzoylpropionate reacted with ethylmagnesium bromide to yield 4-phenyl-3-hexenoie acid (I), which was quantitatively reduced over Adams’ catalyst. The resulting 4-…
Number of citations: 6 pubs.acs.org
BP Fabrichnyi, SM Kostrova, VA Bogdanov… - Bulletin of the Academy …, 1976 - Springer
… It was the acylation of benzene with methyl 3-(chloroformyl)propionate in the presence of AICI 3 and one of ketone3 (D that in addition to methyl 3-benzoylpropionate yielded other …
Number of citations: 1 link.springer.com
A Biavati, GP Chiusoli, M Costa, G Terenghi - Transition Metal Chemistry, 1979 - Springer
… We recently reported 0' 2) that the reaction of benzoyl chloride with methyl acrylate in the presence of Ni (~ complexes led to methyl 3-benzoylpropionate when the mixture, after …
Number of citations: 19 link.springer.com
Z Ke, T Chen, YY Yeung - Org. Synth, 2018 - orgsyn.org
… A second reaction on the same scale provided 4.71 g of 2 (71% from methyl 3-benzoylpropionate). The product exhibits the following characteristics: 1H NMR (400 MHz, CDCl3) δ: 2.54 …
Number of citations: 4 www.orgsyn.org
RM Lukes - The Journal of Organic Chemistry, 1961 - ACS Publications
VIII largely of the methanol-acetone azeotrope, and the residual solution yielded the desired diester IX, a crystalline solid melting at 59-60. By the same method, the crystalline diester X (…
Number of citations: 6 pubs.acs.org
KK Wang, C Liu - The Journal of Organic Chemistry, 1985 - ACS Publications
… obtained from methyl 3-benzoylpropionate (eq 4). The reaction with 10 provided the 5-hydroxy ester 11 (eq 5). … Methyl 3-benzoylpropionate (1.92 g, 10 mmol) obtained from Alfa was …
Number of citations: 20 pubs.acs.org
MC Kloetzel - Journal of the American Chemical Society, 1940 - ACS Publications
… of strict adherenceto certain precautions, notably the use of 1.38 moles of methylmagnesium iodide per mole of methyl /3-benzoylpropionate, and maintenance of the reaction …
Number of citations: 54 pubs.acs.org
EC Taylor, RA Conley, AH Katz… - The Journal of Organic …, 1984 - ACS Publications
… The reaction of /3-benzoylpropionic acid with TTN in methanol alone gave only methyl /3-benzoylpropionate (ie, no oxidative rearrangement was observed), whereas the use of TMOF, …
Number of citations: 13 pubs.acs.org
JE Hochlowski, DJ Faulkner - The Journal of Organic Chemistry, 1984 - ACS Publications
… The reaction of /3-benzoylpropionic acid with TTN in methanol alone gave only methyl /3-benzoylpropionate (ie, no oxidative rearrangement was observed), whereas the use of TMOF, …
Number of citations: 33 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.